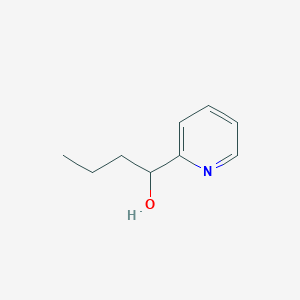

1-(Pyridin-2-yl)butan-1-ol

Overview

Description

“1-(Pyridin-2-yl)butan-1-ol” is a common organic compound that has been the focus of significant research in recent years. It has a molecular weight of 151.21 . The compound is also known as BPIB.

Synthesis Analysis

While specific synthesis methods for “1-(Pyridin-2-yl)butan-1-ol” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride and substituted benzoic acid by addition, oximization and esterification reactions .

Molecular Structure Analysis

The InChI code for “1-(Pyridin-2-yl)butan-1-ol” is 1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 . This indicates that the compound has a molecular formula of C9H13NO .

Physical And Chemical Properties Analysis

“1-(Pyridin-2-yl)butan-1-ol” is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

- Application : The PyBox–La(OTf)3-catalyzed enantioselective Diels–Alder cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene produces enantiopure disubstituted norbornenes. These structures possess four contiguous stereocenters and are biologically relevant .

- Application : Novel 3,3-dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters were synthesized from BPIB. Some of these compounds exhibited better anti-fibrosis activity than existing drugs on HSC-T6 cells .

- Application : Certain BPIB derivatives demonstrated superior anti-fibrosis activity compared to existing drugs like Pirfenidone. These findings suggest a potential role in managing fibrotic conditions .

- Application : A series of pyrimidinamine derivatives, including BPIB-based compounds, exhibited excellent fungicidal activity. Notably, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine showed promise .

Asymmetric Catalysis

Antifungal Activity

Anti-Fibrosis Activity

Fungicidal Activity

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

For instance, pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex I, disrupting the energy production in cells .

Biochemical Pathways

If it acts similarly to pyrimidinamine derivatives, it could affect the electron transport chain in mitochondria, leading to a disruption in atp production and energy metabolism within the cell .

Result of Action

If it acts similarly to pyrimidinamine derivatives, it could lead to a disruption in energy production within the cell, potentially leading to cell death .

properties

IUPAC Name |

1-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7,9,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHZYQACPXHORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)butan-1-ol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2911737.png)

![3-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911742.png)

![5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid](/img/structure/B2911744.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2911753.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2911756.png)